cis-2-tert-Butylcyclohexyl acetate
Overview
Description
Cis-2-tert-Butylcyclohexyl acetate is a chemical compound that is part of a broader class of organic molecules featuring a cyclohexyl ring with a tert-butyl group and an acetate moiety. The interest in such compounds arises from their potential use as building blocks in organic synthesis, as well as their relevance in the study of stereochemistry and reaction mechanisms.
Synthesis Analysis
The synthesis of related cyclohexyl compounds often involves key reactions such as intramolecular nucleophilic acyl substitution and ring expansion reactions. For instance, optically active cyclohexenone derivatives have been synthesized using Ti(II)-mediated reactions and FeCl3-mediated ring expansions, which are crucial for constructing the cyclohexane ring system . Additionally, the synthesis of all four stereoisomers of a related azabicyclo[3.1.0]hexane carboxylic acid has been achieved, demonstrating the ability to control stereochemistry during synthesis .
Molecular Structure Analysis
The molecular structure of cyclohexyl compounds can be complex due to the presence of chiral centers and the possibility of cis-trans isomerism. For example, the molecular structure of a chiral tert-butyl oxo-oxa-azabicyclo[2.2.2]octane carboxylate was determined using X-ray diffraction, revealing a noncentrosymmetric, chiral orthorhombic space group . This highlights the importance of advanced analytical techniques in elucidating the detailed structure of such molecules.
Chemical Reactions Analysis
Cyclohexyl acetates can undergo various chemical reactions, including diastereoselective and enantioselective processes. For instance, diastereomer-selective hydrolysis of stereoisomeric cyclohexyl acetates has been achieved using lipase catalysis, resulting in high enantiomeric excesses . Additionally, cyclodimerization reactions have been observed in related compounds, leading to the formation of lactone-acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl acetates, such as cis-2-tert-Butylcyclohexyl acetate, are influenced by their molecular structure. The presence of tert-butyl groups can significantly affect the compound's steric properties and reactivity. For example, the hydrogenation of 1,2-di-tert-butylbenzene has been studied, leading to the isolation of cis- and trans-di-tert-butylcyclohexane, which are important for understanding the influence of bulky substituents on reaction pathways . The accurate determination of bond distances in related compounds, such as in the case of cis- and trans-2-(4-tert-butylcyclohexyloxy)-1,3,5-trinitrobenzene, provides valuable information for comparing structural parameters .
Scientific Research Applications
1. Importance in Perfumery and Fragrance Industry
cis-2-tert-Butylcyclohexyl acetate and its derivatives are significant in the perfumery and fragrance industry. For instance, 4-tert-butylcyclohexyl acetate, derived from 4-tert-butylcyclohexanol, is a commercial synthetic fragrance used extensively, with the cis-isomer being a more potent odorant than the trans-isomer. This isomer is obtained through the acetylation of the corresponding alcohol, highlighting its role in creating fragrances with a more potent odor (Shimizu et al., 2022). Additionally, the synthesis of commercial fragrances like leather cyclohexanol and woody acetate, which involve mixtures of cis- and trans-isomers, further emphasizes the importance of these compounds in functional perfumery applications (Tentori et al., 2020).
2. Role in Stereoselective and Enantioselective Synthesis
cis-2-tert-Butylcyclohexyl acetate and related compounds are crucial in stereoselective and enantioselective synthesis processes. For example, the diastereoselective and enantioselective lipase-catalyzed hydrolysis of stereoisomeric acetates demonstrates the compound's potential in obtaining high enantiomeric excesses in chemical synthesis (Bidjou et al., 2002). Similarly, in the field of organometallic chemistry, reactions involving cis- and trans-4-tert-butylcyclohexyl bromides and mercuric bromides illustrate the utility of these compounds in understanding stereochemical properties and reactivities of organic compounds (Alexandrou, 1966).
Safety And Hazards
Cis-2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-term effects (H411). It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to approved disposal site, in accordance with local regulations . It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment should be used as required .
properties
IUPAC Name |
[(1R,2R)-2-tert-butylcyclohexyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOAUDUYKVGDS-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@@H]1C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
cis-2-tert-Butylcyclohexyl acetate | |
CAS RN |
20298-69-5 | |
Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | cis-2-tert-butylcyclohexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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